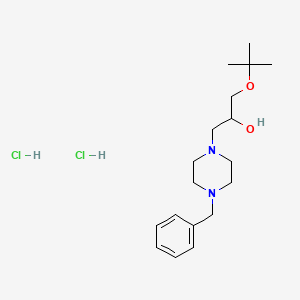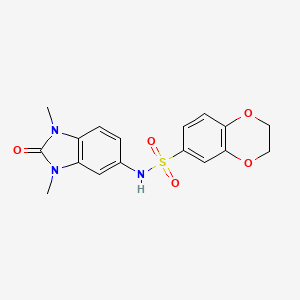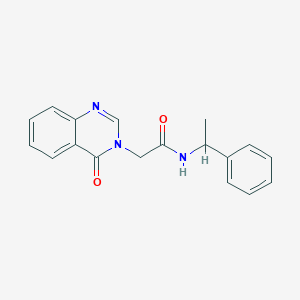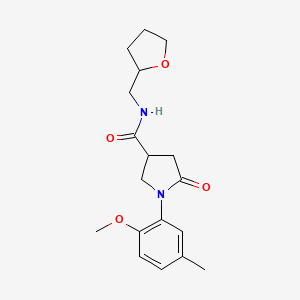
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride
描述
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.
科学研究应用
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for dopamine D3 receptors, which are implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been shown to have antipsychotic and anti-addictive effects in animal models, making it a promising candidate for the development of new drugs for these disorders.
作用机制
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride reduces the activity of dopamine in these pathways, which is thought to contribute to the symptoms of various neurological disorders. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has also been shown to have some affinity for serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the activity of dopamine in the mesolimbic and mesocortical pathways of the brain, which is thought to contribute to its antipsychotic and anti-addictive effects. 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has also been shown to reduce the release of glutamate, which is a neurotransmitter that is implicated in various neurological disorders. Additionally, 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has been found to have some affinity for serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for dopamine D3 receptors, which makes it a promising candidate for the development of new drugs for various neurological disorders. Another advantage is that it has been extensively studied in animal models, which provides a wealth of data for researchers to analyze. However, one limitation is that 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride has some affinity for other receptors, which may complicate its use in experiments. Additionally, the synthesis of 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride can be challenging, which may limit its availability for research purposes.
未来方向
There are a number of future directions for research on 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its mechanism of action in more detail, particularly with regard to its affinity for other receptors. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-benzyl-1-piperazinyl)-3-tert-butoxy-2-propanol dihydrochloride, which would increase its availability for research purposes.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)22-15-17(21)14-20-11-9-19(10-12-20)13-16-7-5-4-6-8-16;;/h4-8,17,21H,9-15H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVRMGBRLZQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)
![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)

![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)



![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)
